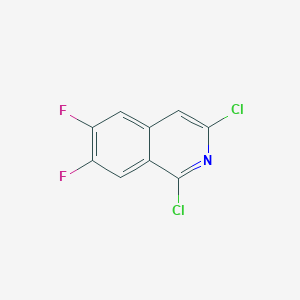

1,3-Dichloro-6,7-difluoroisoquinoline

Beschreibung

Strategic Significance of Fluorinated Isoquinoline (B145761) Derivatives in Chemical Research

The incorporation of fluorine atoms into organic molecules has become a powerful strategy in modern drug discovery and materials science. researchgate.net Fluorine's unique properties, such as its small size, high electronegativity, and the ability of the carbon-fluorine bond to resist metabolic degradation, can impart favorable characteristics to a parent molecule. nih.govchemxyne.com In the context of isoquinoline derivatives, fluorination can lead to enhanced metabolic stability, improved membrane permeability, and modulated binding affinity to biological targets. nih.govresearchgate.net These modifications are highly sought after in the development of new therapeutic agents.

The presence of fluorine can also alter the electronic properties of the isoquinoline ring, influencing its reactivity and providing a handle for further chemical transformations. This makes fluorinated isoquinolines valuable intermediates in the synthesis of complex molecular architectures.

Contextualization of 1,3-Dichloro-6,7-difluoroisoquinoline within Advanced Organic Synthesis

This compound is a synthetically versatile intermediate. The chlorine atoms at the 1 and 3 positions of the isoquinoline ring are reactive sites, susceptible to nucleophilic substitution and cross-coupling reactions. For instance, the related compound 1,3-dichloroisoquinoline (B189448) is known to undergo regioselective coupling reactions with arylboronic acids, demonstrating the utility of the dichloro-scaffold in constructing more complex, substituted isoquinolines. sigmaaldrich.com

The difluoro substitution at the 6 and 7 positions of the benzene (B151609) portion of the isoquinoline ring further enhances the compound's utility. These fluorine atoms can influence the reactivity of the chloro groups through electronic effects, potentially allowing for selective transformations at either the 1 or 3 position. This dual functionalization pattern, with both reactive chloro groups and modulating fluoro groups, positions this compound as a valuable building block in advanced organic synthesis.

Rationale for Investigating this compound as a Research Platform

The investigation of this compound is underpinned by a strong rationale rooted in the principles of medicinal chemistry and synthetic utility. The combination of a dichlorinated pyridine (B92270) ring and a difluorinated benzene ring within the same isoquinoline framework presents a unique opportunity for the systematic development of novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles.

The rationale for its investigation can be summarized in the following points:

Access to Novel Chemical Space: The specific substitution pattern of this compound provides a gateway to a largely unexplored area of chemical space. By leveraging the reactivity of the two chlorine atoms, a diverse library of derivatives can be synthesized.

Modulation of Physicochemical Properties: The presence of four halogen atoms allows for fine-tuning of the molecule's lipophilicity, polarity, and metabolic stability. This is a critical aspect in the design of drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Platform for Structure-Activity Relationship (SAR) Studies: The ability to selectively functionalize the 1 and 3 positions enables systematic SAR studies. By introducing a variety of substituents, researchers can probe the interactions of these novel isoquinoline derivatives with biological targets and identify key structural features responsible for their activity.

Below is a data table summarizing the key attributes of the core isoquinoline scaffold and the strategic impact of the specific substitutions found in this compound.

| Feature | General Isoquinoline Scaffold | Impact of 1,3-Dichloro Substitution | Impact of 6,7-Difluoro Substitution |

| Reactivity | Amenable to various functionalizations | Provides two reactive sites for cross-coupling and nucleophilic substitution reactions. | Modulates the electronic properties of the benzene ring, potentially influencing the reactivity of the chloro groups. |

| Medicinal Chemistry Potential | Core structure in many bioactive compounds. | Allows for the introduction of diverse pharmacophores to explore structure-activity relationships. | Can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. |

| Synthetic Utility | A versatile building block in organic synthesis. | A key intermediate for the synthesis of polysubstituted isoquinolines. | Offers a platform for creating novel fluorinated heterocyclic compounds. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichloro-6,7-difluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F2N/c10-8-2-4-1-6(12)7(13)3-5(4)9(11)14-8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSKRLWSJBZGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(N=C(C2=CC(=C1F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 1,3 Dichloro 6,7 Difluoroisoquinoline

Precursor Synthesis and Derivatization Pathways for the Isoquinoline (B145761) Core

One of the most established methods for isoquinoline synthesis is the Bischler-Napieralski reaction , which involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. wikipedia.orgpharmaguideline.com For the synthesis of a 6,7-difluoro-substituted isoquinoline, the logical starting material would be 2-(3,4-difluorophenyl)ethylamine. This precursor can be acylated, for example with acetyl chloride, to form the corresponding amide, which is then subjected to cyclization to yield a 3,4-dihydroisoquinoline (B110456) intermediate. Subsequent dehydrogenation, often employing a palladium catalyst, would lead to the aromatic 6,7-difluoroisoquinoline (B1396868) core. wikipedia.org

Another versatile approach is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgpharmaguideline.com In this context, 2-(3,4-difluorophenyl)ethylamine could be reacted with an appropriate aldehyde to form a tetrahydroisoquinoline, which can then be oxidized to the desired aromatic isoquinoline. The choice of the aldehyde will determine the substituent at the C1 position of the resulting isoquinoline.

The Pomeranz–Fritsch reaction offers an alternative pathway, utilizing the reaction of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.org To obtain the 6,7-difluoro-isoquinoline core, 3,4-difluorobenzaldehyde (B20872) would be the required starting material. This reaction directly yields the aromatic isoquinoline ring. A modification of this method, the Schlittler-Müller modification, uses a benzylamine (B48309) and a glyoxal (B1671930) acetal to achieve the same transformation. wikipedia.org

The synthesis of these fluorinated precursors is a critical first step. For instance, 3,4-difluorobenzaldehyde can be prepared from 1,2-difluorobenzene (B135520) through various formylation reactions. Similarly, 2-(3,4-difluorophenyl)ethylamine can be synthesized from 3,4-difluorophenylacetic acid, which in turn can be derived from 3,4-difluorobenzyl cyanide.

Halogenation Strategies and Regioselectivity for Chloro and Fluoro Substituents

With the 6,7-difluoroisoquinoline core in hand, the next critical step is the introduction of chlorine atoms at the 1 and 3 positions. The regioselectivity of halogenation reactions on the isoquinoline ring is highly dependent on the reaction conditions and the electronic nature of the substrate.

Direct chlorination of the 6,7-difluoroisoquinoline is one possible route. However, electrophilic aromatic substitution on the pyridine (B92270) ring of the isoquinoline is generally difficult and often requires harsh conditions, which could lead to a mixture of products or decomposition.

A more controlled and widely used strategy for the introduction of a chlorine atom at the C1 position is through the N-oxidation of the isoquinoline followed by reaction with a chlorinating agent. The formation of the isoquinoline N-oxide activates the C1 and C3 positions towards nucleophilic attack. Treatment of the 6,7-difluoroisoquinoline N-oxide with reagents like phosphoryl chloride (POCl₃) or a mixture of triphenylphosphine (B44618) (PPh₃) and trichloroisocyanuric acid (TCCA) can regioselectively introduce a chlorine atom at the C2 (or C1 in the isoquinoline numbering) position. researchgate.netresearchgate.net

To introduce a second chlorine atom at the C3 position, a different strategy is often required. One approach involves the conversion of a 1-chloro-3-hydroxy-6,7-difluoroisoquinoline to the desired 1,3-dichloro derivative. The 3-hydroxyisoquinoline (B109430) (or its tautomeric isoquinolin-3(2H)-one) can be prepared through various cyclization strategies starting from appropriate precursors. The hydroxyl group can then be converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride.

The fluorine atoms at the 6 and 7 positions are typically incorporated from the start, using a difluorinated benzene (B151609) derivative as the precursor. Direct fluorination of an aromatic ring is a highly exothermic and often non-selective process, making it a less desirable synthetic strategy for this particular substitution pattern.

Cyclization Reactions and Annulation Techniques for Isoquinoline Ring Formation

The formation of the isoquinoline ring is the cornerstone of the synthesis. As mentioned, the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions are classical and powerful methods for this transformation. wikipedia.orgpharmaguideline.com These reactions rely on the intramolecular cyclization of a suitably functionalized precursor onto the aromatic ring.

More contemporary methods for isoquinoline ring formation often involve transition-metal-catalyzed annulation reactions. For example, rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with vinylene carbonate has been reported as a green and efficient method for the synthesis of isoquinolones, which can be further converted to isoquinolines. chemistryviews.org This approach offers high regioselectivity and broad substrate scope.

Another modern approach involves the palladium-catalyzed coupling of an o-halobenzaldehyde with a terminal alkyne, followed by an in-situ imination and annulation cascade. This one-pot procedure allows for the rapid assembly of polysubstituted isoquinolines. organic-chemistry.org For the synthesis of 1,3-dichloro-6,7-difluoroisoquinoline, this would entail starting with a suitably substituted and halogenated benzaldehyde and a chlorinated alkyne.

The choice of the cyclization strategy will depend on the availability of the starting materials and the desired substitution pattern. For the target molecule, a strategy that allows for the pre-installation of the difluoro substituents on the benzene ring is generally preferred.

Alternative and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. In the context of isoquinoline synthesis, several green chemistry approaches have been explored. niscpr.res.intandfonline.comnih.gov

One such approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly reduce reaction times and improve yields in classical reactions like the Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.org This technique can lead to a more energy-efficient synthesis of the isoquinoline core.

The use of biodegradable solvents and recyclable catalysts is another key aspect of green chemistry. For instance, a ruthenium(II)/PEG-400 catalytic system has been developed for the synthesis of isoquinoline derivatives in the biodegradable solvent polyethylene (B3416737) glycol (PEG). niscpr.res.in This system allows for easy separation and recycling of the catalyst.

Furthermore, transition-metal-catalyzed C-H activation and annulation reactions are considered atom-economical as they avoid the need for pre-functionalized starting materials. chemistryviews.org These reactions often proceed under milder conditions and with higher efficiency than traditional methods.

Catalytic Transformations in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of complex molecules like this compound is no exception. Various catalytic transformations can be employed at different stages of the synthetic route.

As mentioned earlier, palladium catalysts are often used for the dehydrogenation of dihydroisoquinoline intermediates in the Bischler-Napieralski synthesis. wikipedia.org Palladium and copper catalysts are also crucial in modern annulation strategies for the construction of the isoquinoline ring from o-halobenzaldehydes and alkynes. organic-chemistry.org

Rhodium(III) catalysts have emerged as powerful tools for the C-H activation and annulation of benzamides to form isoquinolones. chemistryviews.org These reactions are highly regioselective and can tolerate a wide range of functional groups.

Furthermore, the regioselective functionalization of the isoquinoline ring can be achieved through catalytic methods. For example, rhodium(III)-catalyzed C-H activation has been used for the regioselective bromination and amidation of quinoline (B57606) N-oxides at the C8 position. acs.org While this is for a different position and a related heterocycle, it highlights the potential of catalytic C-H functionalization for the selective introduction of substituents on the isoquinoline core.

The development of novel catalytic systems that can directly and selectively introduce chlorine atoms at the C1 and C3 positions of the 6,7-difluoroisoquinoline ring would be a significant advancement in the synthesis of the target molecule. Such methods would likely involve the activation of C-H bonds under the direction of the nitrogen atom in the isoquinoline ring.

Reactivity Profiles and Derivatization Pathways of 1,3 Dichloro 6,7 Difluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-1 and C-3 Positions

The electron-deficient nature of the pyridine (B92270) ring in the isoquinoline (B145761) system, further enhanced by the presence of two chlorine atoms, renders the C-1 and C-3 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide array of functional groups.

The differential reactivity of the C-1 and C-3 positions often allows for sequential and controlled functionalization. The C-1 position is generally more reactive towards nucleophiles due to the greater ability of the adjacent nitrogen atom to stabilize the Meisenheimer intermediate formed during the reaction. This selectivity can be exploited to introduce a nucleophile at C-1 while leaving the C-3 chlorine intact for subsequent transformations.

Common nucleophiles employed in SNAr reactions with this scaffold include alkoxides, phenoxides, thiophenoxides, and amines. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 1-methoxy-3-chloro-6,7-difluoroisoquinoline as the major initial product.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents and Conditions | Expected Major Product |

|---|---|---|

| Methoxide | NaOMe, MeOH, reflux | 1-Methoxy-3-chloro-6,7-difluoroisoquinoline |

| Aniline | Aniline, K2CO3, DMF, 100 °C | 1-(Phenylamino)-3-chloro-6,7-difluoroisoquinoline |

Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

The chlorine atoms at C-1 and C-3 serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are extensively used for their efficiency and functional group tolerance in coupling reactions with chloro-heteroaromatics.

Suzuki Coupling: This reaction involves the coupling of the dichloro-difluoroisoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for introducing alkyl, aryl, or heteroaryl substituents.

Heck Coupling: The Heck reaction allows for the formation of C-C bonds by coupling with alkenes.

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties through coupling with terminal alkynes, typically using a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds by coupling with primary or secondary amines. The choice of phosphine (B1218219) ligand is often crucial for achieving high yields.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Expected Product (at C-1) |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 1-Phenyl-3-chloro-6,7-difluoroisoquinoline |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | 1-(Phenylethynyl)-3-chloro-6,7-difluoroisoquinoline |

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common, other transition metals like nickel and copper can also be employed for specific cross-coupling reactions, sometimes offering complementary reactivity or being more cost-effective. For example, copper-catalyzed reactions are particularly useful for the formation of C-O and C-S bonds with alcohols and thiols, respectively.

Reduction and Oxidation Chemistry of the Isoquinoline Ring System

The isoquinoline core can undergo various reduction and oxidation reactions. Catalytic hydrogenation can lead to the reduction of the pyridine ring to a tetrahydroisoquinoline, although the presence of chlorine atoms may lead to side reactions like hydrodechlorination. Selective reduction of one ring over the other would require careful selection of catalysts and reaction conditions.

Oxidation of the isoquinoline nitrogen with reagents like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to form the corresponding N-oxide. This transformation can alter the reactivity of the ring system, for example, by making the C-1 position even more susceptible to nucleophilic attack.

Directed Ortho-Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of 1,3-dichloro-6,7-difluoroisoquinoline, the fluorine atoms could potentially act as directing groups for lithiation at the adjacent C-5 or C-8 positions using a strong lithium base like lithium diisopropylamide (LDA). The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents. The chlorine atoms themselves are generally not strong directing groups for this type of transformation.

Theoretical and Computational Chemistry Investigations of 1,3 Dichloro 6,7 Difluoroisoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. researchgate.net For 1,3-dichloro-6,7-difluoroisoquinoline, DFT calculations are instrumental in elucidating its electronic characteristics and predicting its chemical behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is associated with its electron-donating ability, while the LUMO energy relates to its electron-accepting tendency. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

Table 1: Calculated FMO Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.45 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.40 | A larger gap suggests higher kinetic stability |

| Ionization Potential (I) | 6.85 | Estimated as -EHOMO |

| Electron Affinity (A) | 2.45 | Estimated as -ELUMO |

| Electronegativity (χ) | 4.65 | (I+A)/2; Tendency to attract electrons |

| Chemical Hardness (η) | 2.20 | (I-A)/2; Resistance to change in electron distribution |

| Chemical Softness (S) | 0.227 | 1/(2η); Reciprocal of hardness |

| Electrophilicity Index (ω) | 4.93 | μ²/ (2η); Propensity to accept electrons |

Note: These values are hypothetical and represent typical results from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)).

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and represent likely sites for nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

While the isoquinoline (B145761) core of this compound is largely planar, conformational analysis can provide insights into the molecule's flexibility, particularly concerning any potential out-of-plane vibrations of the substituent atoms. Molecular Dynamics (MD) simulations, on the other hand, can offer a dynamic picture of the molecule's behavior over time, including its interactions with solvent molecules or other species. mdpi.com

Given the rigid nature of the fused ring system, significant conformational isomers are not expected for an isolated molecule of this compound. However, MD simulations could be employed to study its aggregation behavior in different solvents or its interaction with a biological target, providing valuable information on intermolecular forces and binding dynamics.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective in predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: DFT calculations can provide accurate predictions of 1H, 13C, and 19F NMR chemical shifts. nih.gov These predicted shifts, when compared with experimental data, can confirm the chemical structure of this compound and aid in the assignment of signals in the experimental spectra.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 152.8 |

| C3 | 148.5 |

| C4 | 122.3 |

| C4a | 128.9 |

| C5 | 115.1 |

| C6 | 155.4 (d, JCF = 250 Hz) |

| C7 | 153.2 (d, JCF = 248 Hz) |

| C8 | 118.6 |

| C8a | 145.7 |

Note: These are hypothetical values. The 'd' indicates a doublet due to coupling with the adjacent fluorine atom, and JCF represents the one-bond carbon-fluorine coupling constant.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies correspond to the various vibrational modes of the molecule, such as C-H stretching, C=C and C=N bond vibrations within the aromatic rings, and C-Cl and C-F bond stretching.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By locating and characterizing the transition state (TS) structures for a proposed reaction pathway, it is possible to calculate the activation energy and gain a deeper understanding of the reaction kinetics.

For this compound, computational transition state searches could be used to explore various reactions, such as nucleophilic aromatic substitution at the C1 or C3 positions. By mapping the potential energy surface for the reaction, one could determine the most favorable reaction pathway and predict the regioselectivity of the substitution. This information is crucial for designing synthetic routes and understanding the reactivity of this compound.

Advanced Analytical Methodologies for the Detection and Quantification of 1,3 Dichloro 6,7 Difluoroisoquinoline in Research Matrices

Chromatographic Separation Techniques (HPLC, GC) with Advanced Detectors (e.g., UV-Vis, DAD, RI)

Chromatographic techniques are the cornerstone for the separation of 1,3-dichloro-6,7-difluoroisoquinoline from impurities and other components within a sample matrix. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability. Given the substituted isoquinoline (B145761) structure, it is expected to have sufficient volatility and thermal stability for GC analysis, while its aromatic nature makes it an excellent candidate for HPLC.

High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the separation of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be effective. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Advanced detectors enhance the utility of HPLC:

UV-Vis and Diode-Array Detectors (DAD): The isoquinoline ring system of the compound contains a chromophore that absorbs light in the ultraviolet-visible region. A UV-Vis detector can monitor the absorbance at a single wavelength, while a DAD can acquire the entire UV-Vis spectrum of the eluting peak, providing both quantitative data and qualitative information that aids in peak identification and purity assessment.

Refractive Index (RI) Detector: This is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. While less sensitive than UV-Vis detectors, it can be useful when the compound has a poor chromophore or for detecting non-absorbing impurities.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | DAD, scanning 200-400 nm, monitoring at 254 nm |

| Expected Retention Time | 4.5 min |

Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC offers high resolution and speed. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate for separation. The choice of detector in GC is critical for achieving the desired sensitivity and selectivity.

Interactive Data Table: Hypothetical GC Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Retention Time | 9.8 min |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

For the unambiguous identification and quantification of this compound in complex research matrices, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity, making it ideal for trace-level analysis. After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by a tandem mass spectrometer. In MS/MS, a specific precursor ion corresponding to the protonated molecule ([M+H]⁺) of this compound is selected and fragmented to produce characteristic product ions. Monitoring these specific transitions enhances selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for volatile compounds. Following GC separation, the analyte enters the mass spectrometer where it is typically ionized by electron ionization (EI). EI is a high-energy ionization technique that produces a molecular ion and a variety of fragment ions, creating a unique mass spectrum that serves as a chemical fingerprint for the compound.

Interactive Data Table: Hypothetical Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) |

| LC-MS/MS | ESI (+) | 231.96 ([M+H]⁺) | 196.98 ([M+H-Cl]⁺), 161.99 ([M+H-2Cl]⁺) |

| GC-MS | EI | 230.95 (M⁺˙) | 195.97 ([M-Cl]⁺), 160.98 ([M-2Cl]⁺˙), 133.99 ([C₈H₂F₂N]⁺) |

Note: The m/z values are calculated based on the most abundant isotopes.

Quantitative NMR and Quantitative Mass Spectrometry for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the determination of the purity and concentration of a substance without the need for an identical reference standard. The principle of qNMR is that the signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. By integrating the signals of the analyte and a certified internal standard of known concentration, the concentration of the analyte can be accurately determined. For this compound, ¹H NMR and ¹⁹F NMR would be particularly useful.

Interactive Data Table: Hypothetical qNMR Parameters for Purity Assessment

| Parameter | Condition |

| Spectrometer | 400 MHz or higher |

| Nucleus | ¹H or ¹⁹F |

| Solvent | CDCl₃ or DMSO-d₆ |

| Internal Standard | Maleic anhydride (B1165640) (for ¹H qNMR) or an appropriate fluorinated standard (for ¹⁹F qNMR) |

| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing nucleus of interest |

| Pulse Angle | 90° |

Quantitative Mass Spectrometry: This approach, often utilizing LC-MS/MS or GC-MS, relies on the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but has a different mass. The SIL-IS is added at a known concentration to the sample and co-elutes with the analyte. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, highly accurate and precise quantification can be achieved, as this ratio corrects for variations in sample preparation and instrument response.

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. CV involves measuring the current that develops in an electrochemical cell as the potential is varied. This technique can provide information about the reduction and oxidation potentials of the compound. The presence of electron-withdrawing groups, such as the two chlorine atoms and two fluorine atoms on the isoquinoline core, is expected to make the compound more susceptible to reduction. The resulting voltammogram can reveal the potentials at which electron transfer reactions occur and can provide insights into the stability of the resulting radical ions.

Interactive Data Table: Hypothetical Electrochemical Data for this compound

| Parameter | Condition |

| Technique | Cyclic Voltammetry |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Solvent/Electrolyte | Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) |

| Scan Rate | 100 mV/s |

| Expected Reduction Potential | -1.2 V vs. Ag/AgCl |

Emerging Applications and Future Research Directions

Exploration of 1,3-Dichloro-6,7-difluoroisoquinoline as a Privileged Scaffold for Novel Compound Libraries

The isoquinoline (B145761) core is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs. The strategic placement of reactive handles, such as the two chlorine atoms in this compound, makes it an exceptionally valuable starting material for the generation of diverse compound libraries for high-throughput screening.

The differential reactivity of the chlorine atoms at the C-1 and C-3 positions is a key feature of the related compound, 1,3-dichloroisoquinoline (B189448). The C-1 chlorine is notably more susceptible to nucleophilic substitution than the chlorine at the C-3 position. This differential reactivity can be exploited for the sequential and regioselective introduction of a variety of functional groups, allowing for the creation of diverse molecular architectures from a single starting material. This step-wise functionalization is instrumental in building libraries of 1,3-disubstituted isoquinolines with a wide range of physicochemical properties.

Furthermore, the fluorine atoms at the C-6 and C-7 positions are expected to enhance the metabolic stability and binding affinity of derivative compounds. The introduction of fluorine can also modulate properties such as lipophilicity and pKa, which are critical for pharmacokinetic and pharmacodynamic profiles. The combination of reactive chlorine "handles" and modulating fluorine "tuning elements" makes this compound a highly attractive scaffold for the development of next-generation therapeutic agents.

Table 1: Potential Compound Library Synthesis from this compound

| Position | Reagent Type | Potential Functional Groups Introduced |

| C-1 | Amines, Alcohols, Thiols | Amino, alkoxy, thioether moieties |

| C-3 | Organometallic reagents | Aryl, alkyl, vinyl groups |

| C-1 & C-3 | Bifunctional nucleophiles | Heterocyclic ring systems |

Development of Fluorescent Probes and Chemical Tools Based on the Isoquinoline Core

The inherent fluorescence of many aromatic heterocyclic compounds, including isoquinolines and their analogs, provides a foundation for the development of novel fluorescent probes and chemical tools. The substitution pattern of this compound offers several avenues for the rational design of such tools.

The fluorine atoms at the 6 and 7 positions can significantly influence the photophysical properties of the isoquinoline core, potentially leading to enhanced quantum yields and altered emission wavelengths. The chlorine atoms at the 1 and 3 positions can be replaced with fluorophores or moieties that undergo a change in fluorescence upon binding to a specific biological target. This would allow for the creation of "turn-on" or ratiometric fluorescent probes for the detection of ions, small molecules, or even enzymatic activity.

For instance, substitution at the C-1 position with a receptor for a specific analyte, coupled with a fluorescent reporter at the C-3 position, could lead to a probe that signals the presence of the analyte through a measurable change in its fluorescence. The development of such probes based on the this compound scaffold could provide valuable tools for cellular imaging and biochemical assays.

Integration into Materials Science Research (e.g., Organic Electronics, Sensors)

The field of materials science is continuously seeking novel organic molecules with tailored electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Halogenated aromatic compounds are of particular interest due to the influence of halogens on molecular packing, energy levels, and charge transport properties.

The presence of both chlorine and fluorine atoms in this compound suggests its potential as a building block for new organic semiconductors. The electron-withdrawing nature of the halogen atoms can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a key consideration in the design of n-type and ambipolar organic semiconductors.

Furthermore, the reactive chlorine atoms provide sites for polymerization or for the attachment of other functional groups to tune the material's properties. For example, palladium-catalyzed cross-coupling reactions at the C-1 and C-3 positions could be used to extend the π-conjugated system, leading to materials with desirable optical and electronic characteristics for use in electronic devices. The difluoro substitution on the benzene (B151609) ring can also enhance the stability and performance of such materials.

Challenges and Opportunities in Scaling Up Academic Synthetic Methodologies

While the potential applications of this compound are vast, the practical realization of these applications hinges on the development of efficient and scalable synthetic routes. The synthesis of multi-substituted heterocyclic compounds can be challenging, often requiring multi-step sequences with potentially harsh reaction conditions.

The synthesis of the 1,3-dichloroisoquinoline core itself can be achieved through various methods, but the introduction of the 6,7-difluoro substitution pattern adds a layer of complexity. Accessing the appropriately substituted precursors may require specialized starting materials and synthetic strategies. The chlorination of the isoquinoline ring at the 1 and 3 positions typically involves reagents that can be difficult to handle on a large scale.

However, these challenges also present opportunities for innovation in synthetic organic chemistry. The development of novel, milder, and more efficient methods for the synthesis of this compound would not only make this compound more accessible for research but could also lead to the discovery of new chemical transformations. The exploration of flow chemistry and other process intensification technologies could provide a pathway to a more sustainable and scalable synthesis.

Interdisciplinary Research Perspectives for this compound

The diverse potential applications of this compound underscore the need for an interdisciplinary research approach. The successful development of this compound and its derivatives will require collaboration between synthetic organic chemists, medicinal chemists, chemical biologists, and materials scientists.

Medicinal chemists can leverage the scaffold to design and synthesize new therapeutic agents, while chemical biologists can develop fluorescent probes to study biological processes. Materials scientists can explore its potential in organic electronics, and process chemists can tackle the challenges of scalable synthesis. This synergistic approach will be crucial to unlocking the full potential of this promising, yet underexplored, molecule. The journey from a laboratory curiosity to a valuable tool in science and technology will be paved with interdisciplinary collaboration and innovation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1,3-Dichloro-6,7-difluoroisoquinoline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and fluorination of isoquinoline precursors. For example, one-step halogenation using POCl₃ or PCl₅ under reflux conditions (60–80°C) has been effective for analogous dichloro-fluoro derivatives . Optimization includes adjusting stoichiometry (e.g., molar ratios of halogenating agents) and reaction time (12–24 hrs) to maximize yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., fluorine atoms at positions 6 and 7 cause distinct splitting patterns) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., theoretical [M+H]⁺ for C₉H₄Cl₂F₂N: 215.96) and isotopic patterns .

- FT-IR : Identify C-Cl (~750 cm⁻¹) and C-F (~1200 cm⁻¹) stretches .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer : Solubility testing in DMSO, THF, and chloroform (10–50 mg/mL) is recommended. Stability studies should monitor degradation under light, humidity, and temperature (25–40°C) via HPLC-UV (λ = 254 nm) over 72 hours. For analogs, dichloro-fluorinated isoquinolines exhibit moderate stability in inert atmospheres but degrade in basic aqueous solutions .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Cl (positions 1 and 3) and F (positions 6 and 7) reduces nucleophilicity at the isoquinoline core. Palladium-catalyzed Suzuki-Miyaura couplings require optimized ligands (e.g., XPhos) and elevated temperatures (100–120°C) to activate C-Cl bonds. Comparative studies with mono-halogenated analogs (e.g., 1-chloro-6,7-difluoro derivatives) show slower reaction kinetics, suggesting steric hindrance from multiple substituents .

Q. What computational methods are suitable for predicting the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electron density distribution and Fukui indices to identify reactive sites. For example, electrophilic attack at position 4 is favored due to lower electron density caused by adjacent Cl/F substituents. Molecular dynamics simulations (MD) further assess solvent effects on reaction pathways .

Q. How can contradictory data on the compound’s catalytic activity in heterocyclic synthesis be resolved?

- Methodological Answer : Discrepancies often arise from variations in catalyst loading (e.g., 5–20 mol% Pd) or solvent polarity. Systematic replication studies under controlled conditions (e.g., anhydrous DMF vs. THF) are essential. Meta-analysis of published protocols using statistical tools (e.g., ANOVA) can identify outlier datasets and validate optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.